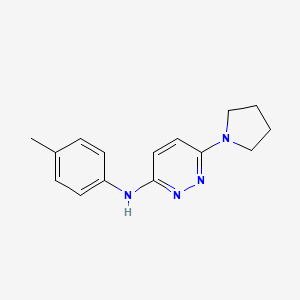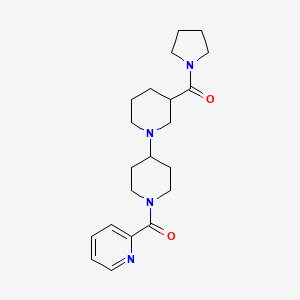
N-1H-benzimidazol-5-yl-2-(3-pyrrolidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1H-benzimidazol-5-yl-2-(3-pyrrolidinyl)benzamide, also known as BPB, is a chemical compound with potential applications in scientific research. BPB is a small molecule inhibitor of the protein-protein interaction between the transcriptional co-activator CREB-binding protein (CBP) and the transcription factor c-Myc. This interaction is important for the regulation of gene expression and has been implicated in the development of cancer. BPB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
作用机制
N-1H-benzimidazol-5-yl-2-(3-pyrrolidinyl)benzamide inhibits the protein-protein interaction between CBP and c-Myc by binding to a specific site on CBP. This interaction is important for the regulation of gene expression and has been implicated in the development of cancer. By inhibiting this interaction, this compound prevents the activation of c-Myc target genes and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to inhibit the activity of histone acetyltransferases (HATs) and to induce apoptosis in cancer cells. This compound has also been shown to inhibit the activity of the transcription factor NF-κB, which is important for the regulation of immune and inflammatory responses.
实验室实验的优点和局限性
N-1H-benzimidazol-5-yl-2-(3-pyrrolidinyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been shown to have high selectivity for CBP and c-Myc, which reduces the risk of off-target effects. However, this compound has some limitations for use in lab experiments. It has poor solubility in water and must be dissolved in organic solvents such as DMSO. This compound also has a short half-life in vivo, which limits its effectiveness as a therapeutic agent.
未来方向
There are several future directions for the study of N-1H-benzimidazol-5-yl-2-(3-pyrrolidinyl)benzamide. One area of research is the development of new analogs of this compound with improved pharmacological properties. Another area of research is the identification of new targets for this compound, which could lead to the development of new therapies for a variety of diseases. Finally, the use of this compound in combination with other drugs or therapies could enhance its effectiveness and reduce the risk of drug resistance.
合成方法
N-1H-benzimidazol-5-yl-2-(3-pyrrolidinyl)benzamide can be synthesized using a multi-step process involving the condensation of 2-aminobenzimidazole and 3-pyrrolidinecarboxaldehyde followed by a cyclization reaction with 4-fluorobenzoic acid. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
N-1H-benzimidazol-5-yl-2-(3-pyrrolidinyl)benzamide has potential applications in a variety of scientific research fields, including cancer biology, molecular pharmacology, and drug discovery. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-(3H-benzimidazol-5-yl)-2-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(22-13-5-6-16-17(9-13)21-11-20-16)15-4-2-1-3-14(15)12-7-8-19-10-12/h1-6,9,11-12,19H,7-8,10H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVWTAVGEPANMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5346653.png)
![4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine](/img/structure/B5346655.png)

![4-methyl-3-[(2-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5346672.png)
![N-cyclopropyl-1'-[(5-methylpyrazin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346674.png)
![1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine](/img/structure/B5346686.png)
![5-(phenylethynyl)-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B5346690.png)
![2-[5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5346693.png)

![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-L-histidinamide dihydrochloride](/img/structure/B5346696.png)
![3-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5346708.png)
![2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5346723.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B5346724.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5346727.png)